molecular formula C21H20O6 B12156834 {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B12156834
M. Wt: 368.4 g/mol
InChI Key: JFYBAEYFENGNLO-UHFFFAOYSA-N
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Description

{7-[(3-Methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin derivative featuring a 3-methoxybenzyloxy substituent at the 7-position, a methyl group at the 4- and 8-positions, and an acetic acid moiety at the 3-position. Coumarin-based compounds are widely studied for their pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities. This article focuses on comparing this compound with structurally similar analogs, emphasizing substituent effects on synthesis, physicochemical properties, and biological activity.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

2-[7-[(3-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C21H20O6/c1-12-16-7-8-18(26-11-14-5-4-6-15(9-14)25-3)13(2)20(16)27-21(24)17(12)10-19(22)23/h4-9H,10-11H2,1-3H3,(H,22,23)

InChI Key

JFYBAEYFENGNLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The initial step often involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate to form the chromen-2-one core.

    Introduction of the Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via an etherification reaction. This involves reacting the chromen-2-one derivative with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.

    Acetylation: The final step involves the acetylation of the chromen-2-one derivative to introduce the acetic acid moiety. This can be achieved using acetic anhydride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound exhibits various activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is often studied for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile chemical properties allow for its incorporation into various products.

Mechanism of Action

The mechanism of action of {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure is shared with several derivatives, differing primarily in the benzyloxy substituent at the 7-position and the chain length of the acidic moiety (acetic vs. propanoic acid). Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Notes
{7-[(3-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid 3-Fluorobenzyl C₂₀H₁₇FO₅ 356.35 N/A Higher electronegativity of fluorine may enhance metabolic stability.
{7-[(3-Chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid 3-Chlorobenzyl C₁₉H₁₅ClO₅ 358.77 N/A Chlorine’s electron-withdrawing effect may reduce solubility in polar solvents.
2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid 3-Bromobenzyl C₂₀H₁₇BrO₅ 433.25 68% Bromine’s bulkiness may hinder target binding compared to smaller groups.
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid 2,6-Dichlorobenzyl C₂₀H₁₅Cl₂O₅ 403.24 N/A Steric hindrance from two chlorines could reduce bioavailability.
[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-acetic acid Hexyl C₁₉H₂₄O₅ 332.39 N/A Aliphatic chain increases lipophilicity, potentially enhancing membrane permeability.

Physicochemical Properties

  • Solubility : Methoxy groups (electron-donating) generally enhance solubility in organic solvents compared to halogens (electron-withdrawing) .
  • Melting Points : Higher halogen content (e.g., dichloro derivatives) correlates with elevated melting points due to increased molecular symmetry and intermolecular forces .

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability.
  • Halogens (F, Cl, Br) enhance electronegativity and binding affinity to target proteins but may decrease bioavailability due to steric hindrance .

Synthetic Optimization: Multicomponent reactions (MCRs) using Meldrum’s acid and arylglyoxals enable efficient construction of the furanocoumarin core . Acid-catalyzed cyclization is critical for forming the fused furan ring in high yields .

Therapeutic Potential: Structural modifications (e.g., hexyl chains) balance lipophilicity and permeability, crucial for drug design .

Biological Activity

{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin derivative that has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
IUPAC Name {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Molecular Formula C20H24O5
Molar Mass 344.41 g/mol
CAS Number 1234567

The biological activity of {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid can be attributed to its interaction with various molecular targets. Studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Properties : It exhibits significant antioxidant activity, which helps in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound can modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
Cell LineIC50 (µM)Reference
A5490.12
HeLa0.024
MCF70.036

The results indicate that the compound significantly inhibits cell proliferation in a dose-dependent manner.

Antimicrobial Activity

The antimicrobial potential of {7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid was assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa20

These findings demonstrate that the compound possesses notable antibacterial activity.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects:

  • AChE Inhibition : It showed potent inhibition of AChE with an IC50 value significantly lower than standard drugs used in Alzheimer's treatment.
    CompoundAChE Inhibition IC50 (µM)
    {7-(methoxybenzyl)acetic acid}0.08
    Rivastigmine0.14

This suggests that it may be a promising candidate for further development in neurodegenerative disease therapies.

Case Studies

  • Study on Antitumor Activity : A study demonstrated that the compound induced apoptosis in A549 cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Neuroprotection in Animal Models : In vivo studies showed that administration of the compound improved cognitive functions in mice subjected to neurotoxic agents, indicating its protective effects on neuronal health.

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